molecular formula C19H21N3O2 B14205788 N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea CAS No. 827612-61-3

N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea

Cat. No.: B14205788
CAS No.: 827612-61-3
M. Wt: 323.4 g/mol
InChI Key: OXSMUPDKJIOTBW-UHFFFAOYSA-N
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Description

N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea is a synthetic organic compound that features an indole moiety, a hydroxy group, and a phenylurea structure. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

827612-61-3

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

1-[1-hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-3-phenylurea

InChI

InChI=1S/C19H21N3O2/c1-13-7-8-18-17(9-13)14(11-20-18)10-16(12-23)22-19(24)21-15-5-3-2-4-6-15/h2-9,11,16,20,23H,10,12H2,1H3,(H2,21,22,24)

InChI Key

OXSMUPDKJIOTBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(CO)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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